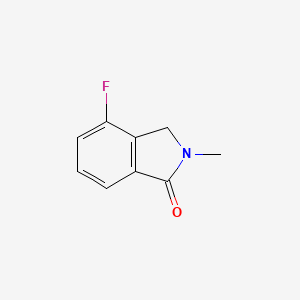

4-Fluoro-2-methylisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPQGEOCDONEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of Isoindolinone Formation

Elucidation of Cyclization Pathways in Isoindolinone Synthesis

The formation of the isoindolinone ring system is achieved through various cyclization strategies, with transition metal-catalyzed intramolecular C-H amidation being a prominent approach. A significant pathway involves the palladium-catalyzed dehydrogenative cyclization of 2-benzyl-N-mesylbenzamides. nih.gov

A proposed mechanism for this transformation, which notably proceeds without the need for an external oxidant, is initiated by the coordination of the amide's nitrogen atom to a Pd(0) species, forming complex A . nih.gov This is followed by the insertion of the palladium into a benzylic C(sp³)–H bond, leading to the creation of a six-membered palladacycle intermediate, B . During this step, H₂ gas is evolved. The final step is a reductive elimination process that yields the desired isoindolinone product 2 and regenerates the Pd(0) catalyst. nih.gov Mechanistic studies support the formation of hydrogen gas during the reaction. nih.govrsc.org

Another pathway involves cascade annulations initiated by lithium–bromide exchange in aromatic Schiff's bases, which can lead to isoindolinone structures. researchgate.net Furthermore, metal-free tandem cyclization reactions of ester-functionalized aziridines, promoted by a base (DBU) and a carboxylic acid, proceed through a sequence of aziridine (B145994) ring-opening, lactamization, and subsequent elimination to form 3-methyleneisoindolin-1-ones. organic-chemistry.org The synthesis can also be achieved via a tandem conjugated addition/lactamization sequence. chim.it

| Starting Material | Catalyst/Reagent | Key Intermediate | Product Type | Reference |

| 2-Benzyl-N-mesylbenzamide | Pd/C, KOAc | Six-membered palladacycle | Isoindolinone | nih.gov |

| Bromo-substituted imine | tBuLi | Di-lithio-anthracene intermediate | Isoindolinone | researchgate.net |

| Ester-functionalized aziridine | DBU, Carboxylic Acid | N/A | 3-Methyleneisoindolin-1-one | organic-chemistry.org |

| Unsaturated benzyl (B1604629) esters & Amines | N/A | N/A | Fused-ring isoindolinone | chim.it |

Detailed Mechanistic Studies of Catalytic Processes

Catalytic methods offer powerful tools for constructing the isoindolinone skeleton, often with high efficiency and selectivity. The mechanisms of these processes, particularly those involving C-H activation and the influence of ligands, are critical to their successful application.

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. researchgate.net In isoindolinone synthesis, this strategy allows for the annulation of benzamide (B126) derivatives with various coupling partners. Directing groups (DGs) are often essential, as they position the metal catalyst in proximity to the target C-H bond, facilitating selective activation via the formation of a cyclometalated intermediate. researchgate.net

Ruthenium-catalyzed reactions provide a clear example. In the cyclization of N-substituted benzamides with allylic alcohols, a plausible mechanism involves the formation of a five-membered ruthenacycle intermediate. rsc.org Similarly, rhodium(III)-catalyzed C-H functionalization of aryl hydroxamates with styrenes proceeds under mild conditions, with the hydroxamate acting as the directing group. nih.gov The regioselectivity of these reactions can be controlled by substituents on the coupling partners. nih.gov

A common mechanistic motif in these reactions is the concerted metalation-deprotonation (CMD) pathway, which is characteristic of late transition metals in high oxidation states reacting with electron-rich aromatic systems. youtube.com The directing group coordinates to the metal center, which then undergoes a deprotonation sequence to form the key cyclometalated intermediate. youtube.com Other mechanisms like oxidative addition are also possible, where the metal inserts directly into the C-H bond. youtube.com

The role of the directing group is paramount. It not only enhances regioselectivity but can also influence the reactivity of the catalytic system. Amides, carboxylic acids, and hydroxamates are commonly employed directing groups in isoindolinone synthesis. rsc.orgnih.govnih.gov For instance, in the ruthenium-catalyzed synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines, the carboxylic acid group directs the C-H activation. nih.gov

| Catalyst System | Directing Group | Proposed Mechanism | Key Feature | Reference |

| [Ru(p-cymene)Cl₂]₂ | Carboxylic Acid | C-H Activation/β-Carbon Elimination | Merger of C-H activation and strain-release | nih.gov |

| [RhCp*Cl₂]₂ | Aryl Hydroxamate | C-H Activation/β-Hydride Elimination | High regioselectivity with ortho-substituted styrenes | nih.gov |

| [Ru(p-cymene)Cl₂]₂ | N-Substituted Amide | Ruthenacycle Intermediate | Cyclization with allylic alcohols | rsc.org |

| Pd(OAc)₂ | N-Methoxy Amide | Palladacycle Intermediate | Dehydrogenative C-H cyclization | nih.govrsc.org |

Ligands play a multifaceted role in catalytic isoindolinone synthesis. They can influence the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity. rsc.org In asymmetric catalysis, chiral ligands are essential for achieving stereocontrol and producing enantiomerically enriched isoindolinones, which is critical given the stereospecific bioactivity of many pharmaceutical compounds. chim.it

The development of asymmetric organocatalytic methods has provided a powerful alternative to transition metal catalysis. For example, the synthesis of a hybrid isoindolinone-pyrazole was achieved with high enantiomeric excess using Takemoto's bifunctional organocatalyst. mdpi.com This catalyst was crucial for both the initial asymmetric Mannich reaction and the subsequent cyclization step. Mechanistic studies suggested that racemization could occur on the final cyclic product via a retro-aza-Michael reaction under basic conditions. mdpi.com

In transition metal catalysis, the choice of ligand can be decisive. For instance, in the rhodium-catalyzed hydrosilylation of ketones, chiral phosphine (B1218219) ligands are used to induce asymmetry. nih.gov The stereospecificity of metal coordination can be retained under controlled reaction conditions, such as ambient temperature and short reaction times. nih.gov Investigations into the synthesis of 3-substituted isoindolinones have employed chiral phosphoric acids as catalysts for the asymmetric hydrogenolysis of racemic 3-hydroxyisoindolinones, achieving good yields and high enantioselectivity. chim.it The mechanism is proposed to proceed via an acyliminium ion intermediate. chim.it

Understanding Electron Transfer Processes in Photochemical Transformations

Photochemical reactions offer unique pathways for isoindolinone synthesis, often proceeding under mild conditions. These transformations are frequently initiated by a photoinduced electron transfer (PET) event. jcu.edu.au In a typical PET process, a photosensitizer absorbs light and enters an excited state. This excited molecule can then act as an electron donor (reductive quenching) or acceptor (oxidative quenching) in a reaction with another molecule, generating radical ions that can undergo subsequent chemical transformations. nih.govyoutube.com

The synthesis of cyclic peptides incorporating a rigid isoindolinone fragment has been achieved using an intramolecular photoinduced single-electron-transfer cyclization (IPETC) reaction. nih.gov This method highlights the utility of photochemical approaches in constructing complex molecular architectures. The fundamental process involves the excitation of a donor or acceptor chromophore within the linear precursor, followed by an intramolecular electron transfer to generate a charge-separated state. youtube.com This radical ion pair then collapses through cyclization and subsequent radical-radical coupling or other pathways to form the final product. jcu.edu.au

The efficiency of PET is governed by the Gibbs free energy change of the electron transfer step, as described by the Rehm-Weller equation, as well as the reorganization energy of the system. youtube.comyoutube.com The process begins with the absorption of light by a chromophore, leading to an excited state. This energy can then be used to drive an electron transfer, creating a charge-separated state that initiates the chemical reaction. nih.govnih.gov

Intramolecular Rearrangements and Cycloisomerizations

Intramolecular rearrangements and cycloisomerizations represent another important class of reactions for synthesizing isoindolinones. These reactions often construct the heterocyclic ring system in a single, atom-economical step from a pre-functionalized linear precursor.

A notable example is the use of an intramolecular Diels-Alder reaction to form the isoindolinone core. In a synthesis of cytochalasin D, a key step involved the generation of a dienophile in situ, which then underwent an intramolecular endo-Diels-Alder reaction to construct the complex isoindolinone-containing macrocycle. beilstein-journals.org

Rhodium-catalyzed reactions have also been developed that proceed via cycloisomerization pathways. For instance, Rh(III)-catalyzed annulation reactions of N-methoxybenzamides with other partners can form isoindolinones under mild, oxidant-free conditions. researchgate.net Similarly, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides access to 3-acyl isoindolin-1-ones. organic-chemistry.org These reactions showcase the power of transition metals to mediate complex bond-forming cascades that efficiently build the isoindolinone scaffold.

Advanced Analytical Techniques for the Characterization of Fluorinated Isoindolinones

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to the structural characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, atomic connectivity, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. For 4-Fluoro-2-methylisoindolin-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorinated benzene (B151609) ring would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the isoindolinone ring and the methyl protons on the nitrogen atom would also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the lactam would resonate at a characteristic downfield chemical shift. The aromatic carbons would show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methylene and methyl carbons would also have specific chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and adjacent protons would be observable in the ¹H NMR spectrum, providing crucial connectivity information. The chemical shifts in ¹⁹F NMR are strongly influenced by the electronic effects of neighboring substituents. alfa-chemistry.com

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | ||

| Aromatic-H | 6.8 - 7.8 | Multiplets (due to H-H and H-F coupling) |

| CH₂ | ~4.5 | Singlet or AB quartet |

| N-CH₃ | ~3.0 | Singlet |

| ¹³C | ||

| C=O | 165 - 175 | Singlet |

| Aromatic C-F | 155 - 165 | Doublet (large ¹JCF) |

| Aromatic C | 110 - 140 | Singlets and doublets (due to C-F coupling) |

| CH₂ | ~50 | Singlet |

| N-CH₃ | ~30 | Singlet |

| ¹⁹F | -110 to -125 | Multiplet (due to coupling with ortho-protons) |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides and aromatic compounds would be expected. libretexts.orglibretexts.org The molecular ion peak [M]⁺ would be observed, and its odd mass would be consistent with the presence of a single nitrogen atom according to the nitrogen rule. libretexts.org

Expected Fragmentation Pattern for this compound:

| Fragment Ion | Proposed Structure of Fragment |

| [M]⁺ | Intact molecule |

| [M-CH₃]⁺ | Loss of the methyl group from the nitrogen |

| [M-CO]⁺ | Loss of the carbonyl group |

| [M-C₂H₃O]⁺ | Loss of the methyl and carbonyl groups |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl group, the aromatic ring, and the C-F bond. pressbooks.publibretexts.orglibretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (lactam) | 1680 - 1720 | Strong, sharp |

| C-N | 1200 - 1350 | Medium to strong |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

| Aromatic C-H | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | 2850 - 2960 | Medium |

| C-F | 1000 - 1300 | Strong |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the conformation of the isoindolinone ring system. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. While no specific crystal structure data for this compound has been published, a study on a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, demonstrated the utility of this technique in confirming the three-dimensional structure of fluorinated isoindolinone derivatives. eurjchem.com

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers if the molecule is chiral. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

Standard reverse-phase HPLC would be employed to determine the chemical purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be used. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Since this compound is a chiral molecule, chiral HPLC would be necessary to separate and quantify the two enantiomers. sigmaaldrich.comsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.net Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. researchgate.net The development of a robust chiral HPLC method is crucial for controlling the stereochemical purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of fluorinated isoindolinones, such as this compound, GC-MS provides critical information regarding molecular weight and structural features through detailed fragmentation analysis. The coupling of gas chromatography's high-resolution separation capabilities with the precise detection and structural elucidation power of mass spectrometry makes it an invaluable tool in synthetic chemistry and quality control. libretexts.org

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analyte through a capillary column. The separation of components within the column is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. For a compound like this compound, a non-polar or semi-polar column, such as one coated with 5% phenyl 95% dimethylpolysiloxane, is often employed. dea.gov The retention time, the time it takes for the analyte to travel through the column, is a characteristic parameter used for its identification under specific chromatographic conditions.

Upon elution from the GC column, the analyte enters the mass spectrometer's ion source. In a typical GC-MS setup, electron ionization (EI) is the most common method. Here, the molecules are bombarded with a high-energy electron beam (usually 70 eV), which dislodges an electron from the molecule to form a positively charged molecular ion (M•+). nih.gov This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique fingerprint of the compound, displaying the molecular ion and its various fragment ions. libretexts.org

Detailed Research Findings

While specific, published GC-MS studies detailing the complete fragmentation pattern of this compound are not widely available, its electron ionization mass spectrum can be predicted based on the well-established fragmentation patterns of structurally related compounds, including 2-methylisoindolin-1-one, N-methylphthalimide, and fluorinated aromatic amides. dea.govnist.govnih.gov

The molecular ion (M•+) of this compound would be expected at an m/z corresponding to its molecular weight. The presence of a nitrogen atom results in an odd nominal molecular weight, a principle known as the Nitrogen Rule. whitman.edu The primary fragmentation pathways are anticipated to involve the cleavage of bonds adjacent to the carbonyl group and the N-methyl group, as well as fragmentation of the aromatic ring.

A key initial fragmentation step for isoindolinone structures is often the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. Another significant fragmentation pathway for N-methylated compounds involves the loss of the methyl radical (•CH₃; 15 Da) or the cleavage of the bond between the nitrogen and the methylene group of the isoindolinone ring system. caymanchem.com

The presence of the fluorine atom on the aromatic ring introduces further characteristic fragmentation. The loss of a fluorine radical (•F; 19 Da) or the neutral hydrogen fluoride (B91410) molecule (HF; 20 Da) from the molecular ion or subsequent fragment ions is a possibility, although cleavage of the C-F bond is generally less favorable than other fragmentations. whitman.edu The primary influence of the fluorine atom is often seen in the mass-to-charge ratios of the aromatic fragment ions.

Based on these principles, a predicted fragmentation pattern for this compound is presented below. The relative abundances are hypothetical and serve to illustrate the likely major fragmentation pathways.

Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 165 | [C₉H₈FNO]•+ (Molecular Ion) | - |

| 137 | [C₈H₈FN]+ | CO |

| 136 | [C₈H₅FNO]+ | •CH₃ |

| 122 | [C₇H₅FN]+ | •CH₃, CO |

| 109 | [C₇H₆N]+ | F, CO |

| 91 | [C₆H₄N]+ | F, CO, HCN |

Role As a Synthetic Building Block and Intermediate in Organic Synthesis

Utilization of 4-Fluoro-2-methylisoindolin-1-one as a Key Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound serves as a robust synthon for the construction of high-value compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. researchgate.net The isoindolinone framework mimics the nicotinamide (B372718) portion of the NAD+ cofactor, enabling it to bind effectively to the PARP enzyme's active site. researchgate.net

In these syntheses, the compound acts as the foundational core upon which additional complexity is built. Chemists utilize its structure to introduce other key fragments, leading to the final target molecule. Its role as a key synthon is evident in its frequent appearance as the central structural motif in numerous patented and researched PARP inhibitors.

Table 1: this compound as a Synthon for Target Molecules

| Key Synthon | Target Molecule Class | Therapeutic Area |

|---|---|---|

| This compound Core | PARP Inhibitors | Oncology |

| Substituted Isoindolinones | CNS-active agents | Neurology |

Integration into the Synthesis of More Complex Heterocyclic Systems

The this compound scaffold is rarely the final product; instead, it is a crucial intermediate that is integrated into larger, more complex heterocyclic structures. A common strategy involves the late-stage coupling of the isoindolinone core with other heterocyclic fragments. For instance, in the synthesis of advanced PARP inhibitors, a functionalized this compound (often bearing a carboxylic acid or a halide on the aromatic ring) is coupled with other rings like piperidines, pyrazoles, or indazoles. researchgate.netnih.gov

This modular approach allows for the systematic exploration of the chemical space around the core scaffold. The coupling reactions, typically mediated by transition metals like palladium or copper, form new carbon-carbon or carbon-nitrogen bonds, effectively "stitching" the building blocks together to create a single, complex molecular entity. researchgate.net

Table 2: Integration into Complex Heterocyclic Systems

| Starting Scaffold | Coupled Heterocyclic Fragment | Resulting Complex System | Coupling Reaction Type |

|---|---|---|---|

| Functionalized this compound | Piperidine | Piperidinyl-isoindolinone | Amide Coupling, Buchwald-Hartwig Amination |

| Functionalized this compound | Indazole | Indazolyl-isoindolinone | Suzuki Coupling, N-Arylation |

Application in Diversity-Oriented Synthesis (DOS) of Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate a wide array of structurally diverse small molecules from a common starting material. mskcc.orgnih.gov The goal of DOS is to populate chemical libraries with molecules that have varied three-dimensional shapes and functional group arrays, thereby increasing the probability of finding a compound with a desired biological activity. nih.gov

This compound is an excellent scaffold for DOS campaigns. Its structure contains multiple points for diversification:

The Aromatic Ring: The three available positions on the fluorophenyl ring can be functionalized with different substituents.

The Lactam Nitrogen: The methyl group can be replaced with a variety of alkyl or aryl groups.

The Benzylic Position: The CH2 group adjacent to the aromatic ring can be functionalized.

By systematically varying the chemical inputs at these positions, a single scaffold can give rise to a large library of unique analogues. nih.gov This approach enables the efficient synthesis of hundreds or thousands of related compounds, which can then be screened for activity against various biological targets.

Table 3: Hypothetical Diversity-Oriented Synthesis (DOS) Strategy

| Scaffold | Point of Diversification 1 (R1) | Point of Diversification 2 (R2) | Resulting Library |

|---|

Precursor for Advanced Functionalization and Derivatization

The chemical utility of this compound lies in its role as a precursor that can undergo a wide range of chemical transformations to introduce new functional groups. These derivatization reactions are key to fine-tuning the properties of the final molecule, such as its potency, selectivity, and pharmacokinetic profile.

Common functionalization strategies include:

Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation to install new functional groups. These groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which in turn can be converted into an amide, a key feature in many PARP inhibitors.

Metal-Catalyzed Cross-Coupling: Introduction of a halide (like bromine or iodine) onto the aromatic ring opens the door to powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new C-C bonds with a wide range of partners.

Directed Ortho-Metalation (DoM): The lactam carbonyl group can direct lithiation to the adjacent position on the aromatic ring, allowing for precise functionalization at that site.

These derivatization reactions transform the simple starting material into a highly decorated and functionalized molecule tailored for a specific application.

Table 4: Examples of Functionalization and Derivatization Reactions

| Starting Material | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| This compound | Nitration | HNO3, H2SO4 | Nitro group (-NO2) |

| This compound | Bromination | NBS, H2SO4 | Bromo group (-Br) |

| 5-Bromo-4-fluoro-2-methylisoindolin-1-one | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group (-Ar) |

Theoretical and Computational Chemistry Studies on Fluorinated Isoindolinones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-fluoro-2-methylisoindolin-1-one. scirp.orgnih.gov These calculations provide information on various molecular properties that are crucial for understanding chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. scirp.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Global Reactivity Descriptors: Various descriptors calculated from the energies of the FMOs can quantify the global reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

In a study on fluorinated isoindolinone-based inhibitors, calculations of the minimum electrostatic potential (Vmin) were used to estimate the hydrogen bond acceptor (HBA) strength of the carbonyl and hydroxyl oxygens. nih.gov These calculations revealed that fluorination of the isoindolinone core can decrease the HBA strength of these groups. nih.gov

Table 1: Calculated Reactivity Descriptors for a Hypothetical Fluorinated Isoindolinone

| Descriptor | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Chemical Softness (S) | 0.35 eV⁻¹ |

| Electrophilicity Index (ω) | 3.32 eV |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving fluorinated isoindolinones. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways.

Transition State Theory: This theory is used to calculate the rate of a reaction based on the properties of the reactants and the transition state. Computational methods can locate the geometry of the transition state and calculate its energy, which is crucial for determining the activation energy of the reaction.

Reaction Pathway Analysis: Computational tools can map out the entire energy profile of a reaction from reactants to products. montclair.edu This allows for a detailed understanding of the step-by-step process of bond breaking and formation. For complex reactions, this can reveal whether the mechanism is concerted (all bonds are broken and formed in a single step) or stepwise (involving one or more intermediates).

For example, in the synthesis of related heterocyclic compounds, DFT calculations have been used to study the regio- and stereoselectivity of cycloaddition reactions. researchgate.net These studies can predict which isomers are likely to be formed, guiding the design of experiments to favor the desired product. arxiv.org

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are often highly dependent on its three-dimensional shape or conformation. Computational methods are widely used to explore the conformational landscape of flexible molecules and to predict their stereochemical properties.

Potential Energy Surface (PES) Scanning: By systematically changing the dihedral angles of rotatable bonds and calculating the energy at each point, a potential energy surface can be generated. This allows for the identification of low-energy conformations (local minima) and the energy barriers between them (transition states).

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. These simulations can reveal the preferred conformations of a molecule in different environments, such as in solution or bound to a protein.

Structure Activity Relationship Sar and Design Principles in Fluorinated Isoindolinone Research

Influence of Fluorine Atom Position on Chemical Reactivity and Metabolic Profile

A primary strategy in drug design is to block or slow down metabolic pathways that lead to the rapid inactivation and clearance of a compound. Fluorine is often used to enhance metabolic stability. nih.gov Cytochrome P450 (CYP) enzymes, which are abundant in the liver, are frequently responsible for the oxidative metabolism of drug candidates. A common metabolic pathway is the hydroxylation of an aromatic ring at an electron-rich position.

By placing an electron-withdrawing fluorine atom at a position susceptible to metabolism, such as the 4-position of the isoindolinone ring, metabolic "hot spots" can be shielded. The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus preventing the formation of hydroxylated metabolites at that position and potentially increasing the compound's half-life in liver cells (hepatocytes). nih.gov For instance, in a series of dipeptidyl peptidase 4 inhibitors, fluorination of a pyrrolidine (B122466) ring was shown to significantly affect the compound's potency by stabilizing specific conformations. nih.gov While specific hepatocyte stability data for 4-Fluoro-2-methylisoindolin-1-one is not publicly available, the general principle of using fluorine to block metabolism is a key design consideration. nih.gov

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa) : Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect. When placed on the aromatic ring of the isoindolinone, it reduces the electron density of the entire ring system. This can impact the basicity of nearby nitrogen atoms. The presence of fluorine can lower the pKa of proximal amine groups, making them less basic. nih.gov

Molecular Conformation : The fluorine atom, despite its small size, can influence the preferred three-dimensional shape (conformation) of a molecule. It can engage in specific non-covalent interactions and may prefer a gauche relationship with certain nearby substituents, which can lock the molecule into a more biologically active conformation. nih.gov

Table 1: Influence of Fluorine Substitution on Physicochemical Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally increases | Blocks sites of oxidative metabolism (e.g., by CYP enzymes) due to the strength of the C-F bond. nih.gov |

| Acidity/Basicity (pKa) | Decreases basicity of nearby amines | The strong electron-withdrawing nature of fluorine reduces electron density on adjacent functional groups. nih.gov |

| Lipophilicity (LogP) | Can increase or decrease | The effect is context-dependent, influenced by the overall electronic and steric environment of the molecule. |

| Dipole Moment | Alters molecular dipole | The highly polar C-F bond introduces a significant vector to the overall molecular dipole moment. |

| Conformation | Can restrict rotation and stabilize specific conformers | Fluorine's steric and electronic properties can favor certain dihedral angles and intramolecular interactions. nih.gov |

Impact of N-Substitution on Isoindolinone Core Reactivity and Properties

The substituent on the nitrogen atom of the isoindolinone lactam ring plays a critical role in defining the molecule's chemical and physical characteristics. In this compound, this is a methyl group. Varying this N-substituent is a common strategy in medicinal chemistry to fine-tune a compound's properties.

The nature of the N-substituent can influence:

Reactivity : The electronic properties of the substituent can modulate the reactivity of the carbonyl group and the benzylic position (C3). For example, an electron-withdrawing group on the nitrogen could make the C3 protons more acidic and susceptible to deprotonation, facilitating certain chemical reactions. researchgate.net

Solubility : The size and polarity of the N-substituent directly impact the molecule's solubility in both aqueous and organic media. Larger, more lipophilic groups will decrease aqueous solubility, while incorporating polar functional groups can increase it.

Steric Hindrance : The size of the N-substituent can create steric hindrance that affects how the molecule interacts with biological targets or how it can be further functionalized chemically.

Table 2: Conceptual Impact of N-Substituent Variation on Isoindolinone Properties

| N-Substituent Type | Example | Potential Impact on Properties |

| Small Alkyl | -CH₃ (Methyl) | Baseline reference, moderate lipophilicity. |

| Bulky Alkyl | -C(CH₃)₃ (tert-Butyl) | Increased steric hindrance, potentially altering binding modes and increasing lipophilicity. |

| Aryl | -C₆H₅ (Phenyl) | Introduces potential for π-π stacking interactions, increases lipophilicity, and alters electronic properties. |

| Electron-Withdrawing | -C(O)CH₃ (Acetyl) | Decreases electron density in the ring, potentially increasing reactivity at certain positions and reducing basicity. researchgate.net |

| Polar/Hydrogen Bonding | -CH₂CH₂OH | Increases aqueous solubility and provides hydrogen bond donor/acceptor capabilities. |

Stereochemical Considerations in Isoindolinone Design and Enantioselectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of drug design. While this compound itself is achiral, many biologically active isoindolinones bear a substituent at the C3 position, creating a stereocenter. In such cases, the molecule can exist as a pair of non-superimposable mirror images called enantiomers. acs.org

It is a well-established principle that different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. acs.org Therefore, controlling the stereochemistry during synthesis is paramount.

The development of enantioselective catalytic methods allows for the synthesis of a single, desired enantiomer. acs.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over the other. For isoindolinones, asymmetric synthesis can involve reactions like enantioselective Michael additions to create chiral 3,3-disubstituted derivatives. researchgate.net The ability to selectively produce one enantiomer is crucial for developing drugs with improved efficacy and a cleaner pharmacological profile.

Rational Design Strategies for Targeted Chemical Modifications

Rational drug design involves making purposeful, knowledge-based modifications to a lead compound to improve its properties. The design of novel fluorinated isoindolinones like 4-Fluoro-2-methyliso-indolin-1-one is guided by the principles discussed above.

A typical rational design strategy might involve:

Core Scaffold Selection : Starting with the isoindolinone core, known for its favorable drug-like properties.

Strategic Fluorination : Introducing fluorine onto the aromatic ring to block a known or suspected site of metabolism, thereby enhancing stability. nih.govnih.gov The position (e.g., the 4-position) is chosen to maximize this effect while minimally disrupting desired biological activity. Fluorination can also be used to fine-tune the electronic properties of the molecule. nih.gov

N-Substituent Optimization : Systematically modifying the N-substituent to optimize solubility, cell permeability, and target engagement. This involves exploring a range of alkyl, aryl, and functionalized groups. researchgate.net

Stereochemical Control : If a stereocenter is introduced (e.g., at C3), employing asymmetric synthesis to isolate the more active enantiomer, thus maximizing potency and minimizing potential off-target effects from the less active enantiomer. acs.org

By combining these strategies, chemists can rationally navigate the chemical space around the fluorinated isoindolinone scaffold to develop compounds with optimized, drug-like properties.

Q & A

Q. How can reproducibility issues in synthetic protocols be addressed?

- Answer:

- Detailed Supplementary Information: Report exact glassware setup, stirring rates, and solvent batch numbers.

- Round-robin testing: Collaborate with independent labs to validate yields.

- Contradiction analysis: Use Ishikawa diagrams to trace deviations (e.g., humidity effects on LiAlH reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.